CCR4 Antagonist Potency of 2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one Relative to a Structural Analog
2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one is a representative member of a series of piperazinyl pyrimidine derivatives claimed as CCR4 antagonists [1]. While a direct, head-to-head IC50 value for this exact compound is not published in the primary literature, BindingDB data for a closely related analog in the same patent family (BDBM50500894 / CHEMBL3799578) provides a critical quantitative benchmark for the class [2]. The comparator, a piperazinylpyrimidine derivative with a different substitution pattern, exhibits an IC50 of 7.90 nM for antagonist activity at human CCR4 [2]. This value serves as a key reference point; the specific 2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one structure is expected to demonstrate a distinct potency profile due to its unique propyl and 4(3H)-one substitutions, which influence binding to the CCR4 receptor compared to analogs with alternative groups [1].
| Evidence Dimension | CCR4 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | Data not publicly disclosed for this specific compound; structurally characterized as a CCR4 antagonist in patent literature [1]. |
| Comparator Or Baseline | Closely related piperazinylpyrimidine CCR4 antagonist (BDBM50500894 / CHEMBL3799578) [2] |
| Quantified Difference | Comparator IC50 = 7.90 nM. The target compound's activity is expected to differ based on its unique 6-propyl and 4(3H)-one substitution pattern. |
| Conditions | Antagonist activity at human CCR4 expressed in CHO cells measured by [35S]GTPγS assay. |
Why This Matters
This provides a quantitative baseline for the CCR4 antagonist activity of this chemical series, enabling researchers to contextualize the expected potency of 2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one and make informed procurement decisions for chemokine receptor studies.
- [1] INST PHARMACOLOGY & TOXICOLOGY ACAD MILITARY MEDICAL SCIENCES PLA CHINA; UNIV BEIJING. (2017). PIPERAZINYL PYRIMIDINE DERIVATIVES, PREPARATION METHOD AND USE THEREOF. European Patent EP2805947B1. View Source
- [2] BindingDB. (n.d.). BDBM50500894 (CHEMBL3799578): Antagonist activity at human CCR4 expressed in CHO cells. View Source
